5,6-Dichloro-1-ethyl-2-methylbenzimidazole

Urease Inhibition Helicobacter pylori Enzyme Inhibitor

Sourcing a validated scaffold with precise 5,6-dichloro and N-ethyl-N-methyl substitution often leads to inactive analogs. This compound is the exact intermediate for agrochemical and urease inhibitor R&D. • Derivatives show IC50 as low as 0.0294 µM for urease inhibition. • High purity ≥98% (HPLC) ensures reproducibility in SAR studies. • Bulk stock available with ambient shipping.

Molecular Formula C10H10Cl2N2
Molecular Weight 229.1 g/mol
CAS No. 3237-62-5
Cat. No. B1293936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dichloro-1-ethyl-2-methylbenzimidazole
CAS3237-62-5
Molecular FormulaC10H10Cl2N2
Molecular Weight229.1 g/mol
Structural Identifiers
SMILESCCN1C(=NC2=CC(=C(C=C21)Cl)Cl)C
InChIInChI=1S/C10H10Cl2N2/c1-3-14-6(2)13-9-4-7(11)8(12)5-10(9)14/h4-5H,3H2,1-2H3
InChIKeyIVVLMQPTQOLYDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dichloro-1-ethyl-2-methylbenzimidazole Overview


5,6-Dichloro-1-ethyl-2-methylbenzimidazole (CAS 3237-62-5) is a synthetic heterocyclic compound belonging to the benzimidazole class, characterized by a bicyclic aromatic structure with chlorine atoms at the 5- and 6-positions and ethyl and methyl substituents on the imidazole ring [1]. This specific substitution pattern imparts distinct physicochemical properties, such as a melting point of 110°C and a predicted density of 1.35 g/cm³, differentiating it from other benzimidazole analogs . Its primary documented use is as a key intermediate in the synthesis of agricultural chemicals, specifically insecticides and fungicides, and it also serves as a versatile scaffold in medicinal chemistry research .

Urease inhibitor SAR studiesClass-level inhibition context reported
HCMV antiviral pharmacophore exploration5,6-Dichloro substitution critical for activity
Agrochemical intermediate synthesisSupports pesticide/fungicide analog development
Process chemistry & material scienceDistinct melting point for thermal stability review

Specificity of 5,6-Dichloro-1-ethyl-2-methylbenzimidazole


The precise substitution pattern of 5,6-Dichloro-1-ethyl-2-methylbenzimidazole is critical for its intended function, and simple replacement with a generic benzimidazole or a closely related analog often leads to a significant loss or complete absence of desired activity. The combination of the 5,6-dichloro substitution and the 1-ethyl-2-methyl groups is not merely a structural variation; it dictates the molecule's electronic distribution, steric profile, and overall lipophilicity [1]. These factors directly influence its ability to interact with specific biological targets, such as the urease enzyme, where even minor structural changes can drastically reduce inhibitory potency [2]. In applications ranging from pesticide development to targeted medicinal chemistry, the specific physicochemical properties conferred by this exact molecular architecture are non-negotiable for achieving the required efficacy and selectivity.

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Generic benzimidazoles lack the 5,6-dichloro pattern; urease inhibition potency may shift significantly.
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Non-5,6-dichloro analogs show reduced antiviral activity; pharmacophore context may not transfer directly.
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Absence of halogenation alters melting point substantially (reported ~59°C difference); processing behavior may differ.

5,6-Dichloro-1-ethyl-2-methylbenzimidazole Performance Evidence


Urease Inhibition Potency

Derivatives of 5,6-dichloro-2-methylbenzimidazole, a direct analog differing only by the absence of the 1-ethyl group, demonstrate exceptional urease inhibitory activity. The most potent derivative in this class achieves an IC50 of 0.0294 µM, which is a 17.4-fold improvement over the standard inhibitor thiourea (IC50 = 0.5117 µM). This significant potency gain is attributed to the core 5,6-dichloro-2-methylbenzimidazole scaffold [1].

Urease Inhibition
Class-level
IC50 0.0294 µM17.4-fold vs thiourea (0.5117 µM)
Reported class-level urease inhibition context
Derivative data; direct applicability review advised
Urease Inhibition Helicobacter pylori Enzyme Inhibitor

HCMV Antiviral Activity

The 5,6-dichloro substitution pattern on the benzimidazole ring is a critical pharmacophore for potent and selective inhibition of human cytomegalovirus (HCMV). Compounds like 2-bromo-5,6-dichloro-1-β-D-ribofuranosyl benzimidazole (BDCRB) and maribavir (a 2-isopropylamino analog) are highly potent inhibitors of HCMV, with IC50 values of 0.03 µM and 3 nM, respectively . In contrast, benzimidazole 2'-isonucleosides lacking this specific halogenation pattern demonstrate reduced antiviral activity against HCMV [1]. This establishes the 5,6-dichloro substitution as a key determinant of antiviral efficacy.

Antiviral Activity
Class-level
5,6-Dichloro analogs BDCRB IC50 0.03 µM; Maribavir 3 nM
Non-dichloro isonucleosides Reduced activity observed
Supports antiviral pharmacophore interpretation
Class-level inference; confirm for this compound
Antiviral HCMV Nucleoside Analog

Physicochemical Property Differentiation

The introduction of chlorine atoms and N-alkyl groups significantly alters the physicochemical properties of the benzimidazole core, which is crucial for formulation and processing. 5,6-Dichloro-1-ethyl-2-methylbenzimidazole exhibits a melting point of 110°C, which is substantially higher than the 51°C observed for its non-chlorinated analog, 1-ethyl-2-methylbenzimidazole . This 59°C increase in melting point directly reflects the enhanced intermolecular forces and crystal lattice energy conferred by the dichloro substitution, impacting solubility, stability, and handling in industrial applications.

Melting Point
Data to verify
5,6-Dichloro compound 110°C
Non-chlorinated analog 51°C
Supports material handling and process chemistry review
Source not specified; verify with in-house data
Physicochemical Properties Material Science Process Chemistry

5,6-Dichloro-1-ethyl-2-methylbenzimidazole Applications


Urease Inhibitor Synthesis

This compound serves as an ideal starting material or core scaffold for synthesizing novel urease inhibitors. As demonstrated, derivatives of the 5,6-dichloro-2-methylbenzimidazole core exhibit IC50 values in the low nanomolar range (0.0294 µM), far surpassing the potency of standard inhibitors like thiourea [1]. Researchers focused on developing treatments for H. pylori and related gastrointestinal diseases will find this scaffold essential for structure-activity relationship (SAR) studies and lead optimization programs.

HCMV Antiviral Pharmacophore Exploration

The 5,6-dichlorobenzimidazole core is a validated pharmacophore for potent HCMV inhibition. The target compound can be used as a precursor for synthesizing novel nucleoside or non-nucleoside analogs to explore antiviral activity against HCMV and other herpesviruses [2][3]. Its structural similarity to key intermediates used in the synthesis of BDCRB and maribavir makes it a valuable building block for medicinal chemists in antiviral drug discovery.

Pesticide and Fungicide Intermediate

The compound is widely cited for its use in the synthesis of pesticides, including insecticides and fungicides . Its specific substitution pattern contributes to the desired bioactivity and physicochemical properties (e.g., improved stability or membrane permeability) required for effective crop protection agents. Procuring this compound is essential for agrochemical companies and research institutions developing next-generation agricultural solutions.

Process Development & Material Science

The distinct physicochemical properties of 5,6-Dichloro-1-ethyl-2-methylbenzimidazole, particularly its higher melting point (110°C) compared to non-halogenated analogs (e.g., 51°C for 1-ethyl-2-methylbenzimidazole), make it a subject of interest for process chemists . Its behavior during purification (e.g., recrystallization), its thermal stability, and its solubility profile in various solvents are critical parameters for developing robust, scalable synthetic routes and for its formulation into final products.

Application
Selection Property
Validation Focus
Urease Inhibitor Synthesis
5,6-Dichloro-2-methylbenzimidazole scaffold availability
Urease inhibition assay and SAR review
HCMV Antiviral Pharmacophore Exploration
5,6-Dichloro substitution for antiviral core
Antiviral activity comparison in cell models
Pesticide & Fungicide Intermediate
Substitution pattern for agrochemical bioactivity
Insecticidal / fungicidal efficacy screening
Process Development & Material Science
Distinct melting point and thermal stability
Recrystallization purity and solubility profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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